molecular formula C24H17NO4 B2505662 7-benzoyl-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 902623-38-5

7-benzoyl-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No.: B2505662
CAS No.: 902623-38-5
M. Wt: 383.403
InChI Key: DDDYPMURWJIZSP-UHFFFAOYSA-N
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Description

7-benzoyl-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a useful research compound. Its molecular formula is C24H17NO4 and its molecular weight is 383.403. The purity is usually 95%.
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Scientific Research Applications

Quinolone and Quinolinium Iodide Derivatives

Research on quinoline and quinolinium iodide derivatives has revealed their potential as anticancer and antibacterial agents. A study by Jin et al. (2020) found that compounds like 8-((4-(benzyloxy)phenyl)amino)-7-(ethoxycarbonyl)-5-propyl-[1,3]dioxolo[4,5-g]quinolin-5-ium showed significant antitumor and antibacterial activity, outperforming some standard drugs in certain cases.

Synthesis and Binding to Benzodiazepine and Adenosine Receptors

Biagi et al. (1998) investigated the synthesis and binding of 1,2,3-triazolo[1,5-a]quinoxalines, which include derivatives bearing a benzyl group in the fifth position and aroyl substituents in the third position, such as 7-benzoyl-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one. They found that certain compounds had a good affinity towards benzodiazepine receptors, and one had moderate affinity with low selectivity toward A(1) adenosine receptors (Biagi et al., 1998).

Novel Compounds with Antimicrobial Properties

A series of new quinazolin-4(3H)-one derivatives, synthesized using this compound as a precursor, showed significant antibacterial and antifungal activity, comparable to standard drugs. This highlights the potential of these compounds in developing new antimicrobial agents (Fawzy et al., 2012).

Sonochemical Synthesis for Environmental Sustainability

The sonochemical synthesis of 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-ones using green TiO2 is an eco-friendly approach that aligns with the principles of green chemistry. This process, involving compounds related to this compound, emphasizes the importance of sustainable methods in chemical synthesis (Bhardwaj et al., 2019).

Photoinduced Bond Cleavage

Research on fluorinated 7-amino-4-quinolone-3-carboxylic acids, which are structurally similar to this compound, revealed their potential in photochemistry. These compounds undergo heterolytic defluorination upon exposure to light, highlighting a unique photochemical property that could be leveraged in various scientific applications (Fasani et al., 1999).

Properties

IUPAC Name

7-benzoyl-5-benzyl-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO4/c26-23(17-9-5-2-6-10-17)19-14-25(13-16-7-3-1-4-8-16)20-12-22-21(28-15-29-22)11-18(20)24(19)27/h1-12,14H,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDYPMURWJIZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC4=CC=CC=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.